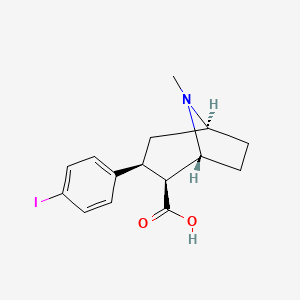

3b-(4-Iodophenyl)tropane-2b-carboxylic

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

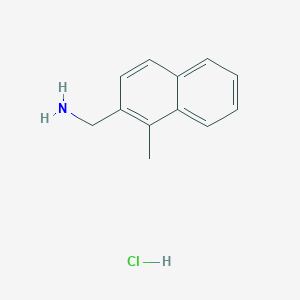

“3b-(4-Iodophenyl)tropane-2b-carboxylic” is a high-affinity cocaine analogue . It belongs to the class of organic compounds known as phenyltropanes, which are compounds containing a phenyl group linked to a tropane moiety .

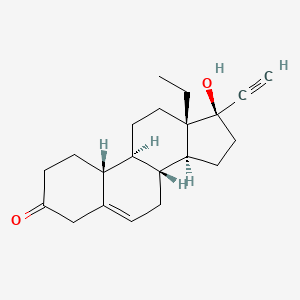

Molecular Structure Analysis

The molecular formula of “this compound” is C15H18INO2. It is characterized by its unique bicyclic tropane ring system .Physical and Chemical Properties Analysis

The compound is characterized by a highly hydrophobic microenvironment in the binding pocket for cocaine-like uptake inhibitors . The fluorescence of bound “this compound” displays an emission maximum (lmax) of 532 nm .Wissenschaftliche Forschungsanwendungen

Binding Properties and Reduction of Cocaine Self-Administration : One study highlights the synthesis and monoamine transporter binding properties of 3β-(3‘-Methyl-4‘-chlorophenyl)tropane-2-carboxylic acid methyl ester (3b), an analogue of 3β-(4-Iodophenyl)tropane-2β-carboxylic, which shows high affinity for both the dopamine and serotonin transporters. This compound significantly reduces cocaine self-administration in rhesus monkeys (Carroll et al., 2005).

Dopamine Transporter Imaging Agent : Another study discusses the synthesis and iodine labeling of β-CIT, a compound structurally related to 3β-(4-Iodophenyl)tropane-2β-carboxylic, as a dopamine transporter imaging agent. This research supports its application in imaging and studying dopamine transporters (Zheng, 2000).

Study of Radiolabelled Analogues : Research into the synthesis and binding properties of radiolabelled analogues of nortropane derivatives, including those based on 3β-(4-Iodophenyl)tropane-2β-carboxylic, demonstrates their utility in studying the dopamine transporter. These compounds offer high affinity and selectivity for dopamine transporters, making them valuable for SPECT markers for dopamine neurons (Emond et al., 1997).

Investigation of Cocaine Analogues : A study on cocaine and its analogues, including 3β-(4'-substituted phenyl)tropane-2β-carboxylic acid ester and amide analogues, found these compounds to be high-affinity and selective inhibitors for the dopamine transporter. This research contributes to the understanding of cocaine's mechanism of action and the development of potential cocaine antagonists (Carroll et al., 1995).

Parkinson's Disease Research : An interesting application is seen in a case report of a Korean woman with juvenile Parkinson's disease, where a mutation in the parkin gene was identified. The study used iodine I 123-2β-carbomethoxy-3β-(4-iodophenyl)-tropane (CIT) single-photon emission computed tomography for diagnosing and understanding the disease's progression (Jeon et al., 2001).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO2/c1-17-11-6-7-13(17)14(15(18)19)12(8-11)9-2-4-10(16)5-3-9/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRYUBPMVXGWBJ-DGAVXFQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[13C5]Xylose](/img/no-structure.png)

![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)